(1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol
Overview
Description
(1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol is a chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of both amino and hydroxyl functional groups, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as a nitro or ketone derivative, using hydrogenation or other reducing agents under controlled conditions. The reaction conditions often include specific temperatures, pressures, and solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or reduce any oxidized forms back to the original compound.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
(1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its interactions with proteins and enzymes, providing insights into biochemical pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups facilitate binding to active sites, modulating the activity of target proteins and influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound valuable for studying biological mechanisms and developing new therapies.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol
- (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol
- (1S,2S)-2-amino-1-(3-aminophenyl)propane-1,3-diol
Uniqueness
Compared to similar compounds, (1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and binding properties. These characteristics make it particularly useful in asymmetric synthesis and as a probe for studying protein interactions.
Properties
IUPAC Name |
(1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,10-11H2/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSHJSFGXZIFCZ-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@H](CO)N)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801233882 | |
Record name | (1S,2S)-2-Amino-1-(4-aminophenyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801233882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50961-68-7 | |
Record name | (1S,2S)-2-Amino-1-(4-aminophenyl)-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50961-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,2S)-2-Amino-1-(4-aminophenyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801233882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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